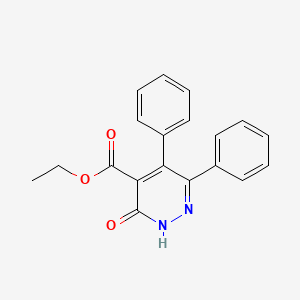

4-ethylphenyl (4-bromo-2-methylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"4-ethylphenyl (4-bromo-2-methylphenoxy)acetate" is a complex organic molecule that belongs to the class of compounds known for their potential in various fields of chemistry and pharmacology. The structural complexity and functional groups present in this molecule suggest its significance in synthetic organic chemistry and potential applications in material science, pharmaceuticals, and chemical engineering.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, starting from simple precursors. For example, Altowyan et al. (2022) described an efficient synthesis method for a precursor molecule for dual hypoglycemic agents, showcasing the typical approach to constructing complex molecules through consecutive reactions and crystal purification processes (Altowyan et al., 2022).

Scientific Research Applications

Radical Scavenging Activity

Research on new nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent scavenging activity against DPPH radicals. These compounds, including derivatives of bromophenols, have shown potential applications in food and pharmaceutical fields as natural antioxidants due to their radical scavenging properties (Li et al., 2012).

Microbial Metabolism

The metabolism of 4-ethylphenol by Aspergillus fumigatus ATCC 28282 has been thoroughly studied. This fungus can use 4-ethylphenol as its sole carbon and energy source, transforming it through a series of enzymatic reactions into various compounds, illustrating the potential of microbial processes in transforming phenolic compounds for biotechnological applications (Jones et al., 1994).

Synthesis of Biologically Active Compounds

Efforts in synthesizing ethyl-2-(4-aminophenoxy)acetate as a precursor for dual hypoglycemic agents indicate the importance of phenolic and bromophenol derivatives in developing novel therapeutic agents. Such compounds are being explored for their potential in treating conditions like diabetes, showcasing the role of specific chemical syntheses in drug discovery (Altowyan et al., 2022).

Corrosion Inhibition

The study of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research provides insight into the application of phenolic compounds in protecting metals from corrosion, highlighting their potential in industrial applications (Lgaz et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(4-ethylphenyl) 2-(4-bromo-2-methylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO3/c1-3-13-4-7-15(8-5-13)21-17(19)11-20-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOUXMBBJVVSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylphenyl (4-bromo-2-methylphenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)

![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)